2-Metilquinolina-2-carboxilato

Descripción general

Descripción

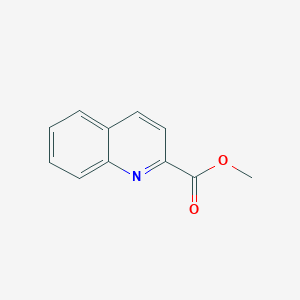

Methyl quinoline-2-carboxylate is an organic compound with the molecular formula C11H9NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Aplicaciones Científicas De Investigación

Methyl quinoline-2-carboxylate has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Methyl quinoline-2-carboxylate, also known as Methyl 2-quinolinecarboxylate, primarily targets Mycobacterium tuberculosis . Mycobacterium tuberculosis is a pathogenic bacterial species in the family Mycobacteriaceae and the causative agent of most cases of tuberculosis.

Mode of Action

It has been reported that this compound inhibits the binding of mycobacterium tuberculosis . This suggests that it may interfere with the bacterium’s ability to adhere to host cells, thereby preventing infection.

Biochemical Pathways

Quinoline derivatives are known to have a wide range of biological activities and can interact with various biochemical pathways

Result of Action

The primary result of Methyl quinoline-2-carboxylate’s action is the inhibition of Mycobacterium tuberculosis binding . This can prevent the bacterium from establishing an infection, thereby potentially aiding in the treatment of tuberculosis.

Análisis Bioquímico

Biochemical Properties

Methyl quinoline-2-carboxylate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with monoamine oxidase (MAO), an enzyme that catalyzes the oxidation of monoamines. Methyl quinoline-2-carboxylate acts as a substrate for MAO, leading to the formation of quinoline derivatives . Additionally, it interacts with horseradish peroxidase (HRP), facilitating the biocatalytic synthesis of quinolines . These interactions highlight the compound’s significance in enzymatic reactions and its potential as a biochemical tool.

Cellular Effects

Methyl quinoline-2-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of specific signaling pathways, leading to altered gene expression patterns . This modulation can result in changes in cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, methyl quinoline-2-carboxylate has been shown to affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of methyl quinoline-2-carboxylate involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For example, it can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, methyl quinoline-2-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of target genes, ultimately affecting cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl quinoline-2-carboxylate can vary over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that methyl quinoline-2-carboxylate is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . Long-term studies have also indicated that the compound can have sustained effects on cellular functions, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of methyl quinoline-2-carboxylate can vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, methyl quinoline-2-carboxylate can exhibit toxic effects, including cellular damage and disruption of normal physiological functions . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining optimal dosages for therapeutic applications .

Metabolic Pathways

Methyl quinoline-2-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway involves its conversion by monoamine oxidase (MAO) into quinoline derivatives . This conversion is crucial for the compound’s biochemical activity and its role in modulating cellular functions. Additionally, methyl quinoline-2-carboxylate can influence metabolic flux by interacting with other metabolic enzymes, leading to changes in metabolite levels and overall metabolic activity .

Transport and Distribution

The transport and distribution of methyl quinoline-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes by transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cells, methyl quinoline-2-carboxylate can bind to specific proteins, influencing its localization and accumulation within different cellular compartments . These interactions are crucial for the compound’s biochemical activity and its effects on cellular functions.

Subcellular Localization

Methyl quinoline-2-carboxylate exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization is essential for its interactions with specific biomolecules and its role in modulating cellular functions. For instance, methyl quinoline-2-carboxylate can interact with nuclear receptors and transcription factors, influencing gene expression and cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl quinoline-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of quinoline-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. This esterification reaction typically requires refluxing the reactants for several hours .

Industrial Production Methods: In industrial settings, the synthesis of methyl quinoline-2-carboxylate often employs more efficient and scalable methods. These may include the use of microwave-assisted synthesis, which significantly reduces reaction times and improves yields. Additionally, solvent-free conditions and the use of recyclable catalysts are explored to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions: Methyl quinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline-2-carboxylic acid.

Reduction: Reduction reactions can convert it to quinoline-2-carboxaldehyde.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Quinoline-2-carboxylic acid.

Reduction: Quinoline-2-carboxaldehyde.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Quinoline-2-carboxylic acid: The parent compound from which methyl quinoline-2-carboxylate is derived.

Quinoline-2-carboxaldehyde: A reduction product of methyl quinoline-2-carboxylate.

Quinoline-2-carboxamide: Another derivative with potential biological activity.

Uniqueness: Methyl quinoline-2-carboxylate is unique due to its ester functional group, which imparts different chemical reactivity and biological properties compared to its acid, aldehyde, and amide counterparts. This uniqueness makes it a valuable compound for various synthetic and research applications .

Actividad Biológica

Methyl quinoline-2-carboxylate is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives, including methyl quinoline-2-carboxylate, have been studied for their potential therapeutic applications, particularly in the fields of oncology, infectious diseases, and as antimicrobial agents. This article delves into the biological activities of methyl quinoline-2-carboxylate, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Anticancer Properties

Methyl quinoline-2-carboxylate and its derivatives have shown promising anticancer activity. A study demonstrated that certain quinoline analogs exhibited potent antiproliferative effects against various cancer cell lines. For instance, a compound structurally related to methyl quinoline-2-carboxylate displayed IC50 values as low as 0.022 µM in MCF-7 breast cancer cells, indicating strong selectivity towards cancer cells compared to non-cancerous cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 19h | MCF-7 | 0.026 | Tubulin polymerization inhibition |

| 19h | HL-60 | 0.040 | Induces apoptosis |

| 19h | HCT-116 | 0.022 | Cell cycle arrest at G2/M phase |

These findings suggest that methyl quinoline-2-carboxylate derivatives can effectively target cancer cells while minimizing toxicity to normal cells.

Antiviral Activity

Research has also indicated that methyl quinoline-2-carboxylate derivatives possess antiviral properties. Specifically, studies have shown that certain compounds can inhibit the replication of the Hepatitis B virus (HBV). In vitro experiments revealed that these compounds could significantly reduce HBV replication at concentrations as low as 10 µM . The mechanism involves the inhibition of DNA gyrase, which is crucial for viral DNA replication.

Antimicrobial Activity

The antimicrobial potential of methyl quinoline-2-carboxylate has been explored in various studies. Quinoline derivatives have demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, certain methylated quinolines showed effectiveness against Staphylococcus aureus and Escherichia coli, highlighting their potential as novel antibacterial agents .

The biological activity of methyl quinoline-2-carboxylate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in cellular processes, such as topoisomerases and DNA gyrases.

- Induction of Apoptosis : Many derivatives induce programmed cell death in cancer cells through the activation of apoptotic pathways.

- Cell Cycle Arrest : Some studies report that these compounds can cause cell cycle arrest at specific phases (e.g., G2/M), preventing further proliferation of cancer cells.

Case Study 1: Antiproliferative Effects on Cancer Cells

A detailed investigation into the antiproliferative effects of methyl quinoline-2-carboxylate derivatives was conducted on various cancer cell lines including MCF-7, HeLa, and HCT-116. The study found that these compounds not only inhibited cell growth but also induced significant apoptosis in a dose-dependent manner. Notably, compound 19h was highlighted for its exceptional potency with an IC50 value of 0.022 µM against HCT-116 cells .

Case Study 2: Antiviral Efficacy Against HBV

In a separate study focusing on antiviral properties, several methyl quinoline derivatives were tested for their ability to inhibit HBV replication in vitro. The results indicated a substantial reduction in viral load at concentrations around 10 µM. The mechanism was linked to the inhibition of viral DNA synthesis mediated by interference with the host's DNA gyrase .

Propiedades

IUPAC Name |

methyl quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILJSZLWPHTUIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329609 | |

| Record name | methyl quinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19575-07-6 | |

| Record name | methyl quinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and structure of Methyl quinoline-2-carboxylate?

A1: Methyl quinoline-2-carboxylate has the molecular formula C11H9NO2. [] The molecule consists of a quinoline ring system with a carboxylate group (-COOCH3) attached at the 2-position of the ring. The structure is planar with a slight dihedral angle between the carboxylate group and the quinoline ring. []

Q2: Can you describe a method for synthesizing Methyl quinoline-2-carboxylate?

A2: One method for synthesizing Methyl quinoline-2-carboxylate involves a two-step process starting with Quinoline-2-carboxylic acid. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.